 
            | REACTION_CXSMILES | CCN(S(F)(F)[F:7])CC.[Br:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:25][CH:26](O)[CH2:27][NH:28][C:29]3[CH:34]=[CH:33][CH:32]=[C:31]([O:35][CH3:36])[CH:30]=3)[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][C:19]([Br:24])=[CH:18][CH:17]=3>C(Cl)Cl>[Br:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH2:25][CH:26]([F:7])[CH2:27][NH:28][C:29]3[CH:34]=[CH:33][CH:32]=[C:31]([O:35][CH3:36])[CH:30]=3)[C:16]3[C:21]([C:22]=2[CH:23]=1)=[CH:20][C:19]([Br:24])=[CH:18][CH:17]=3 | 
| Name | |
| Quantity | 
                                                                                    0.12 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CCN(CC)S(F)(F)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.102 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)CC(CNC1=CC(=CC=C1)OC)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    6 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)Cl                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                -78 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction was stirred at −78° C. for one hour                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                before being slowly warmed to 0° C. over 5 hours                                                                             | 
| Duration | 
                                                                                5 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction was quenched by addition of phosphate buffer (pH=8)                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted with DCM                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The aqueous phase was extracted twice with 10 ml DCM                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The combined organics were dried over Na2SO4                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The crude reaction material                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was purified by flash chromatography on SiO2 (20% EtOAc/hexanes/0.2% TEA)                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                Fractions containing the                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                were further purified with 40% EtOAc/hexanes (+0.1% TEA)                                                                             | 
| Reaction Time | 1 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)CC(CNC1=CC(=CC=C1)OC)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 5.7 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 5.5% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |